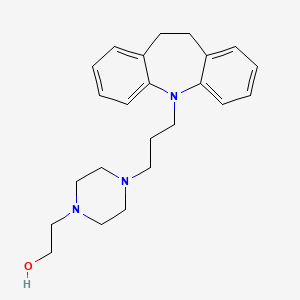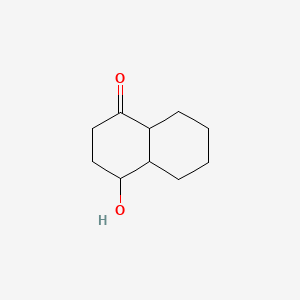
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- is a chemical compound with the molecular formula C23H31N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- involves several steps. One common synthetic route includes the reaction of 10,11-dihydro-5H-dibenz(b,f)azepine with 1-(2-hydroxyethyl)piperazine under specific conditions . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale production .
Analyse Des Réactions Chimiques
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- can be compared with similar compounds such as:
10,11-Dihydro-5H-dibenz(b,f)azepine: A related compound with similar structural features.
1-(2-Hydroxyethyl)piperazine: Another compound with a piperazine ring and hydroxyethyl group.
Benzenesulfonamide derivatives: Compounds with similar pharmacological properties
These comparisons highlight the unique structural and functional aspects of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)-, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
3688-96-8 |
|---|---|
Formule moléculaire |
C23H31N3O |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
2-[4-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H31N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-9,27H,5,10-19H2 |
Clé InChI |
BQEOSMDPXWVFFD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN4CCN(CC4)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)

![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)

![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)

![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)

![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)

![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
